molecular formula C20H23N5O2S B2953594 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide CAS No. 887347-76-4

2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide

Cat. No.: B2953594
CAS No.: 887347-76-4
M. Wt: 397.5
InChI Key: ULJOPAMVVXRYBO-UHFFFAOYSA-N
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Description

"2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" is a chemical compound that combines structural elements of tetrazole and propanamide, offering unique potential across various scientific fields. Its complex molecular architecture underscores its versatility and significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" typically involves a series of organic reactions, commencing with the formation of the tetrazole ring followed by thioamide linkage formation.

  • Formation of Tetrazole Ring: : The tetrazole ring is often synthesized through cycloaddition reactions involving azides and nitriles.

  • Thioamide Linkage Formation:

Industrial Production Methods

In industrial settings, the production of this compound leverages batch or continuous flow processes, ensuring scalability and consistency. Optimization of reaction parameters such as temperature, pressure, and solvent choice is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

"2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" participates in various chemical reactions:

  • Oxidation: : It undergoes oxidation reactions, transforming thiol groups into sulfonyl derivatives.

  • Reduction: : The compound's functional groups are susceptible to reduction, affecting the tetrazole and propanamide moieties.

  • Substitution: : The aromatic rings enable electrophilic and nucleophilic substitution reactions, modifying the compound's properties and reactivity.

Common Reagents and Conditions

  • Oxidizing Agents: : H₂O₂, KMnO₄.

  • Reducing Agents: : LiAlH₄, NaBH₄.

  • Substitution Reagents: : Halogenating agents, nucleophiles.

Major Products

The compound's reactions typically yield derivatives with modified functional groups, enhancing or altering its chemical behavior and application potential.

Scientific Research Applications

"2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" has broad scientific research applications:

Chemistry

  • Catalysis: : It serves as a ligand in catalytic reactions, influencing reaction rates and selectivity.

Biology

  • Biomolecular Interactions: : The compound's structure allows it to interact with enzymes and proteins, offering insights into biological processes.

Medicine

  • Pharmaceutical Research: : Its derivatives are explored for therapeutic potentials, including anti-inflammatory and anticancer activities.

Industry

  • Material Science: : The compound contributes to the development of advanced materials with specific mechanical or electronic properties.

Mechanism of Action

The compound's mechanism of action revolves around its ability to interact with molecular targets such as enzymes and receptors. The tetrazole moiety, in particular, plays a crucial role in binding interactions, influencing biological pathways and eliciting specific effects.

Comparison with Similar Compounds

When comparing "2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(3-methoxyphenyl)propanamide" with similar compounds, its uniqueness becomes apparent.

Similar Compounds

  • 1H-Tetrazol-5-thiol Derivatives: : These compounds share the tetrazole core but differ in their functional groups, affecting their reactivity and applications.

  • Aryl Propanamides: : Structural analogs that offer insights into the role of the propanamide group in modulating chemical properties.

Uniqueness

The unique combination of the tetrazole and propanamide moieties imparts distinct characteristics to "this compound," distinguishing it from other compounds in terms of reactivity and application potential.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13(2)15-8-10-17(11-9-15)25-20(22-23-24-25)28-14(3)19(26)21-16-6-5-7-18(12-16)27-4/h5-14H,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJOPAMVVXRYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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